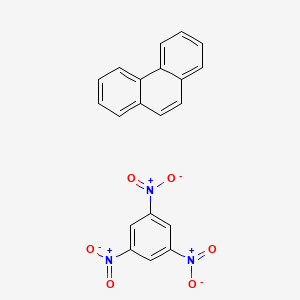
phenanthrene;1,3,5-trinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthrene;1,3,5-trinitrobenzene is a compound that combines the structural features of phenanthrene and 1,3,5-trinitrobenzene Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, while 1,3,5-trinitrobenzene is a benzene ring substituted with three nitro groups at the 1, 3, and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Trinitrobenzene can be synthesized by nitrating m-dinitrobenzene or by heating 2,4,6-trinitrobenzoic acid or its sodium salt with water, alcohol, or dilute sodium carbonate . Another method involves the oxidation of trinitrotoluene to obtain trinitrobenzoic acid, which is then converted to 1,3,5-trinitrobenzene through a series of steps involving neutralization, filtration, and recrystallization .
Industrial Production Methods
Industrial production of 1,3,5-trinitrobenzene typically involves the nitration of benzene derivatives under controlled conditions to ensure high yield and purity. The process requires careful handling of reagents and control of reaction parameters to avoid unwanted side reactions and ensure safety.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trinitrobenzene undergoes various chemical reactions, including:
Reduction: Reduction of 1,3,5-trinitrobenzene yields 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Substitution: It forms charge-transfer complexes with electron-rich arenes.
Oxidation: It reacts violently with strong oxidizing agents, leading to the formation of toxic fumes.
Common Reagents and Conditions
Common reagents used in the reactions of 1,3,5-trinitrobenzene include reducing agents like hydrogen or metal hydrides for reduction reactions, and electron-rich arenes for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.
Major Products
The major products formed from the reactions of 1,3,5-trinitrobenzene include 1,3,5-triaminobenzene and various charge-transfer complexes. These products have significant applications in organic synthesis and materials science.
Aplicaciones Científicas De Investigación
1,3,5-Trinitrobenzene has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,3,5-trinitrobenzene involves its interaction with various molecular targets and pathways. It undergoes sorption kinetics on biochars, which affects its mobility and bioavailability in the environment . The compound’s reactivity is influenced by the presence of nitro groups, which can undergo reduction, oxidation, and substitution reactions, leading to the formation of various intermediates and final products .
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: Another polycyclic aromatic hydrocarbon with similar structural features to phenanthrene.
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings, similar to the phenanthrene moiety in the compound.
2,4,6-Trinitrotoluene: A nitroaromatic compound with similar reactivity to 1,3,5-trinitrobenzene.
Uniqueness
Phenanthrene;1,3,5-trinitrobenzene is unique due to its combination of polycyclic aromatic and nitroaromatic features. This dual nature imparts distinct chemical properties, making it valuable for specific applications in organic synthesis, materials science, and industrial processes.
Propiedades
Número CAS |
6268-70-8 |
|---|---|
Fórmula molecular |
C20H13N3O6 |
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
phenanthrene;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C14H10.C6H3N3O6/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-10H;1-3H |
Clave InChI |
JGEHTTISKLXXDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CC=CC=C32.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


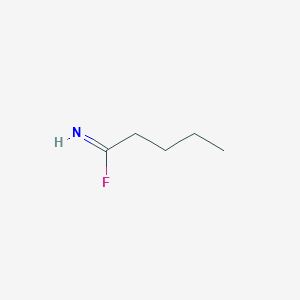
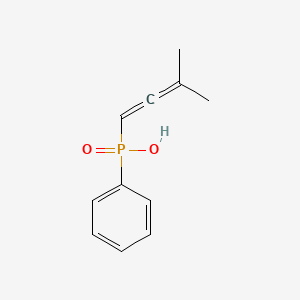

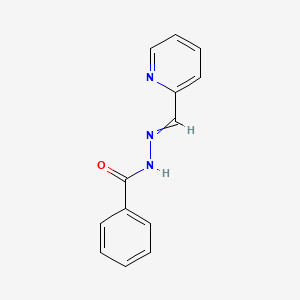
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
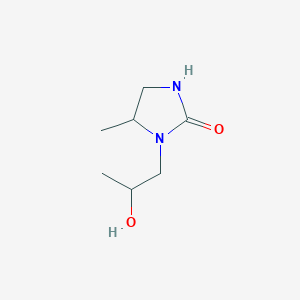
![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)

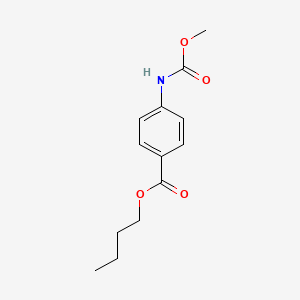
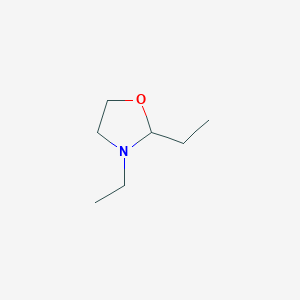
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)


